Human ALDH3A1 Inhibitory Activity of 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde
3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde demonstrates measurable inhibitory activity against human ALDH3A1, an enzyme implicated in cancer stem cell detoxification and chemoresistance. In a spectrophotometric assay evaluating inhibition of human ALDH3A1-mediated benzaldehyde oxidation, the compound exhibited an IC50 of 2.10 × 10³ nM (2.10 μM) [1]. In contrast, the commonly used ALDH3A1 substrate N,N-diethylaminobenzaldehyde (DEAB) demonstrates exceptionally high catalytic efficiency as a substrate with a Vmax/KM that exceeds benzaldehyde [2]. This functional divergence—inhibition versus efficient substrate turnover—establishes distinct utility for this compound in assay contexts where substrate-based confounding effects must be minimized.
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 2.10 × 10³ nM (2.10 μM) |
| Comparator Or Baseline | N,N-diethylaminobenzaldehyde (DEAB): efficient substrate with Vmax/KM exceeding benzaldehyde; no direct inhibition data in same assay format |
| Quantified Difference | Compound exhibits inhibitory activity (IC50 defined) whereas DEAB functions primarily as a high-efficiency substrate |
| Conditions | Spectrophotometric assay; human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation followed by substrate addition |
Why This Matters
This differential mechanistic profile enables experimental designs requiring ALDH3A1 inhibition without the confounding substrate-turnover effects associated with DEAB, directly impacting assay interpretation in cancer stem cell research.
- [1] BindingDB. Entry BDBM50447072 (CHEMBL1890994). Affinity Data: IC50 2.10E+3 nM. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. US9328112, A24. View Source
- [2] Morgan, C. A., & Hurley, T. D. (2015). N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. Chemico-Biological Interactions, 234, 18-23. View Source
